(1R,2S)-2-bromocyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-bromocyclopropane-1-carboxylic acid, also known as (1R,2S)-2-bromobut-2-enoic acid, is an organic compound belonging to the class of cyclopropanes. It is a colorless to pale yellow liquid with a pungent odor, and is primarily used as a reactant in organic synthesis. This compound is a key intermediate in the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a starting material for the synthesis of other cyclopropanes, such as cyclopropylacetylene, cyclopropylmethanol, and cyclopropylmethylene.
Scientific Research Applications
(1R,2S)-2-bromocyclopropane-1-carboxylic acid is a versatile reagent that has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including cyclopropylacetylene, cyclopropylmethanol, and cyclopropylmethylene. It has also been used as a reagent in the synthesis of cyclopropyl derivatives of various compounds, such as amines, alcohols, and carboxylic acids. In addition, it has been used as a reagent in the synthesis of cyclopropyl-containing peptides and proteins.
Mechanism of Action
The mechanism of action of (1R,2S)-2-bromocyclopropane-1-carboxylic acid is not well understood. However, it is known that the compound reacts with a variety of substrates, including amines, alcohols, and carboxylic acids, in order to form cyclopropyl derivatives. In general, the reaction proceeds through the formation of a cyclopropyl cation, which then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2S)-2-bromocyclopropane-1-carboxylic acid are not well understood. The compound is known to be toxic and can cause irritation to the skin and eyes. In addition, it has been reported to be a mutagenic compound, and there is some evidence that it may cause cancer in humans. As such, it should be handled with care and proper protective equipment should be worn when handling the compound.
Advantages and Limitations for Lab Experiments
(1R,2S)-2-bromocyclopropane-1-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its high reactivity, which allows for the synthesis of a variety of compounds in a relatively short amount of time. In addition, it is relatively inexpensive and easy to obtain. However, the compound is toxic and can cause irritation to the skin and eyes, so proper protective equipment should be worn when handling it. Furthermore, the compound is a mutagenic compound and may cause cancer in humans, so it should be handled with extreme care.
Future Directions
There are a number of potential future directions for the use of (1R,2S)-2-bromocyclopropane-1-carboxylic acid in scientific research. One potential application is the synthesis of novel cyclopropyl-containing peptides and proteins. Additionally, the compound could be used in the synthesis of novel cyclopropyl derivatives of various compounds, such as amines, alcohols, and carboxylic acids. In addition, the compound could be used as a starting material for the synthesis of other cyclopropanes, such as cyclopropylacetylene, cyclopropylmethanol, and cyclopropylmethylene. Finally, the compound could be used as a reagent in the synthesis of a variety of other compounds, such as cyclopropyl amines and cyclopropyl alcohols.
Synthesis Methods
(1R,2S)-2-bromocyclopropane-1-carboxylic acid can be synthesized by a variety of methods. The most common method is the reaction of ethyl bromoacetate with sodium hydride in a solvent. This reaction produces the desired product in high yield and is relatively simple to carry out. Other methods for synthesizing (1R,2S)-2-bromocyclopropane-1-carboxylic acid include the reaction of ethyl bromoacetate with sodium hydroxide, the reaction of ethyl bromoacetate with potassium tert-butoxide, and the reaction of ethyl bromoacetate with potassium ethoxide.
properties
{ "Design of the Synthesis Pathway": "The synthesis of (1R,2S)-2-bromocyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Sodium nitrite", "Copper(II) sulfate", "Sodium sulfite", "Sodium carbonate", "Carbon dioxide", "Methanol", "Ethanol", "Acetic acid", "Hydrogen peroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Bromination of cyclopropane with bromine in the presence of sulfuric acid to yield 1,2-dibromocyclopropane", "Step 2: Treatment of 1,2-dibromocyclopropane with sodium hydroxide and sodium bicarbonate to form 1-bromo-2-hydroxycyclopropane", "Step 3: Conversion of 1-bromo-2-hydroxycyclopropane to 1-bromo-2-chlorocyclopropane using chloroacetic acid", "Step 4: Reaction of 1-bromo-2-chlorocyclopropane with sodium nitrite and copper(II) sulfate to form 1-bromo-2-nitrocyclopropane", "Step 5: Reduction of 1-bromo-2-nitrocyclopropane to 1-bromo-2-amino-2-cyclopropanecarboxylic acid using sodium borohydride or sodium cyanoborohydride", "Step 6: Hydrolysis of 1-bromo-2-amino-2-cyclopropanecarboxylic acid with sodium hydroxide to yield (1R,2S)-2-bromocyclopropane-1-carboxylic acid" ] } | |
CAS RN |
2460739-75-5 |
Product Name |
(1R,2S)-2-bromocyclopropane-1-carboxylic acid |
Molecular Formula |
C4H5BrO2 |
Molecular Weight |
165 |
Purity |
95 |
Origin of Product |
United States |
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